1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14ClF3N2O3 and its molecular weight is 422.79. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Applications
This compound's structure is related to dihydronicotinamides, which have been systematically studied for their spectroscopic properties. Research has shown that such compounds exhibit significant absorption and fluorescence characteristics, arguing for effective conjugation between the dihydropyridine and carboxamide π-system. This suggests potential applications in the development of spectroscopic probes or as model compounds for studying natural coenzymes like NADH and NMNH (Fischer, Fleckenstein, & Hönes, 1988).
Polymer Science
In polymer science, related structures have been synthesized and analyzed for their properties, including thermal stability and solubility. Such compounds are precursors to polyamides with flexible main-chain ether linkages and ortho-phenylene units, presenting opportunities in creating new materials with desirable mechanical and thermal properties (Hsiao, Yang, & Chen, 2000).
Medicinal Chemistry
Compounds with a similar core structure have been explored as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. The optimization of such compounds has led to the identification of potent inhibitors with favorable pharmacokinetic profiles, highlighting the therapeutic potential of these compounds in treating diseases associated with soluble epoxide hydrolase (Thalji et al., 2013).
Materials Science
The synthesis and crystal structure analysis of carboxamide derivatives provide insights into intermolecular interactions, such as hydrogen bonding, which are critical in designing new materials with specific properties. Understanding these interactions can guide the development of compounds with tailored functionalities for applications in materials science (Zhong et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various targets, influencing a range of biochemical processes .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting the phosphorylation of proteins or affecting the transmetalation process .
Biochemical Pathways
Similar compounds have been known to influence various pathways, such as the suzuki–miyaura cross-coupling reaction, which involves the formation of carbon–carbon bonds .
Result of Action
Similar compounds have been known to induce various effects, such as promoting apoptosis in cells .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O3/c21-17-6-2-1-4-13(17)12-26-11-3-5-16(19(26)28)18(27)25-14-7-9-15(10-8-14)29-20(22,23)24/h1-11H,12H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYCPXCQBLAFSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.